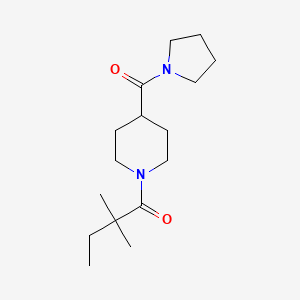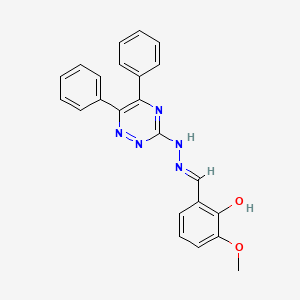
1-(2,2-dimethylbutanoyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylbutanoyl)-4-(1-pyrrolidinylcarbonyl)piperidine, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a piperidine derivative that has been shown to have potential therapeutic applications in various fields, including neuroscience and pharmacology. In
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied in the field of neuroscience due to its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Research has shown that DMPP can selectively activate α7 nAChRs, leading to increased cognitive function and memory in animal models. DMPP has also been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
DMPP acts as an agonist of α7 nAChRs, causing an influx of calcium ions into the cell. This influx leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of synaptic plasticity and memory formation. DMPP has also been shown to enhance the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including increased cognitive function and memory, enhanced synaptic plasticity, and improved motor function. DMPP has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPP is its selectivity for α7 nAChRs, which allows for the specific modulation of this receptor subtype. DMPP is also relatively easy to synthesize and purify, making it a useful tool for studying the effects of α7 nAChR activation. However, DMPP has a short half-life in vivo, which can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for DMPP research, including the development of more potent and selective α7 nAChR agonists, the investigation of DMPP as a potential treatment for various neurological and inflammatory diseases, and the exploration of DMPP's effects on other signaling pathways and neurotransmitter systems. Additionally, the development of novel drug delivery systems may allow for the improved pharmacokinetics of DMPP and increase its potential therapeutic applications.
Synthesemethoden
DMPP can be synthesized through a multi-step process involving the reaction of piperidine with 2,2-dimethylbutyryl chloride and 1-pyrrolidinecarboxylic acid. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-4-16(2,3)15(20)18-11-7-13(8-12-18)14(19)17-9-5-6-10-17/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVZVFDIULAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6054676.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
![N-(1-{[2-(2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054685.png)
![5-(3-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6054693.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6054749.png)
![N-[(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B6054755.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6054757.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6054765.png)
![1-{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B6054769.png)
